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molecular formula C10H20N2O2 B143305 Tert-butyl 1,4-diazepane-1-carboxylate CAS No. 112275-50-0

Tert-butyl 1,4-diazepane-1-carboxylate

Cat. No. B143305
M. Wt: 200.28 g/mol
InChI Key: WDPWEXWMQDRXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737149B2

Procedure details

To a solution of tert-butyl 1-homopiperazinecarboxylate (9.73 mL, 50 mmol) in dichloromethane (250 mL) was added PS-TBD resin (40 g, 100 mmol) and 3-bromoprop-1-ene (4.33 mL, 50 mmol) dropwise at 25° C. The mixture was stirred for 2 h. The PS-TBD was filtered off and the filtrate evaporated to dryness, redissolved in MeOH/EtOAc (1:9) and then filtered through a short silica column. The filtrate obtained was evaporated to dryness, treated with TFA (20 ml) and then stirred at room temperature for 1 h. The reaction mixture was evaporated to dryness and redissolved in MeOH (50 mL) and the crude product was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and evaporated to dryness to afford 1-prop-2-enyl-1,4-diazepane (4.07 g, 58.0%) as a pale yellow oil.
Quantity
9.73 mL
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
4.33 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:8](OC(C)(C)C)=O)[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Br[CH2:16][CH:17]=C>ClCCl>[CH2:8]([N:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)[CH:16]=[CH2:17]

Inputs

Step One
Name
Quantity
9.73 mL
Type
reactant
Smiles
N1(CCNCCC1)C(=O)OC(C)(C)C
Name
resin
Quantity
40 g
Type
reactant
Smiles
Name
Quantity
4.33 mL
Type
reactant
Smiles
BrCC=C
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The PS-TBD was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in MeOH/EtOAc (1:9)
FILTRATION
Type
FILTRATION
Details
filtered through a short silica column
CUSTOM
Type
CUSTOM
Details
The filtrate obtained
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness
ADDITION
Type
ADDITION
Details
treated with TFA (20 ml)
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in MeOH (50 mL)
CUSTOM
Type
CUSTOM
Details
the crude product was purified by ion exchange chromatography
WASH
Type
WASH
Details
The desired product was eluted from the column
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.07 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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